methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with multiple substituents. Its structure includes:
- 6-chloro: Enhances electron-withdrawing properties and influences bioactivity.
- 4-methyl: Contributes to steric effects and lipophilicity.
- 7-[(2-methylbenzyl)oxy]: A bulky benzyl ether group affecting solubility and intermolecular interactions.
- 3-yl acetate: An ester functional group critical for reactivity and metabolic stability.
This compound is synthesized via nucleophilic substitution or acylation reactions involving 3-hydroxycoumarin precursors . Its structural complexity makes it a candidate for pharmacological studies, particularly in fluorescence-based applications and enzyme inhibition .
Properties
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-12-6-4-5-7-14(12)11-26-19-10-18-15(8-17(19)22)13(2)16(21(24)27-18)9-20(23)25-3/h4-8,10H,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZRZFQIYOZTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Methylation: The methyl group at the 4-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Etherification: The 7-position substitution with the 2-methylbenzyl group can be achieved through etherification reactions using 2-methylbenzyl bromide in the presence of a base.
Esterification: Finally, the acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. For example:
- Oxidation: The compound can be oxidized at the benzylic position using potassium permanganate or chromium trioxide.
- Reduction: It can undergo reduction of its carbonyl group using sodium borohydride or lithium aluminum hydride.
Biology
This compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it can inhibit key enzymes involved in metabolic pathways and interact with specific receptors, influencing cellular processes.
Antimicrobial Activity
This compound exhibits potential antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
Anticancer Properties
Studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines, including:
- Caco2 (Colon Cancer)
- HepG2 (Hepatocellular Carcinoma)
- MCF-7 (Breast Adenocarcinoma)
The anticancer effect is attributed to its ability to induce apoptosis and inhibit tumor growth through enzyme inhibition and interaction with cellular signaling pathways.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments. Its unique functional groups allow it to be tailored for specific applications in various formulations.
Cytotoxicity Assessment
In vitro studies reported that derivatives of this compound demonstrated selective cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents.
Antioxidant Activity
Research has also indicated that this compound possesses antioxidant properties, which could contribute to its therapeutic effects in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs:
Key Observations :
Fluorescence and Solvent Effects
- The target compound’s fluorescence intensity in the solid state is expected to exceed that of 7-hydroxy derivatives () due to reduced quenching from the benzyl ether group .
- In solution, fluorescence varies with solvent polarity. Chloroform enhances emission intensity, as seen in related coumarins .
Biological Activity
Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate, a compound belonging to the chromen-2-one class, exhibits a range of biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 314.76 g/mol. Its structure features a chromen-2-one core with various substituents, including a chloro group and a benzyl ether moiety, which contribute to its unique chemical properties and biological activities .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular processes.
- Receptor Binding : It interacts with specific receptors, modulating their activity and potentially influencing signaling pathways.
- DNA Interaction : There is evidence suggesting that the compound can bind to DNA, affecting gene expression and cellular function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The compound exhibited an IC50 value lower than that of the reference drug doxorubicin in certain assays, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed effectiveness against both Gram-positive and Gram-negative bacteria in dilution assays, suggesting potential as an antibacterial agent .
Case Studies
- Study on Anticancer Effects : A study conducted on Jurkat cells revealed that this compound significantly inhibited cell proliferation. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins .
- Antimicrobial Evaluation : Another investigation assessed the compound's antibacterial efficacy against various strains, finding it to outperform some existing antibiotics due to its unique structural features that enhance binding affinity to bacterial targets .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
